This compound is derived from the broader category of tetralin derivatives, which are cyclic compounds containing a fused benzene and cyclopentane ring. The synthesis of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride is often explored in studies investigating serotonin receptor interactions, particularly focusing on its efficacy and affinity for the 5-HT1A receptor subtype .
The synthesis of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride typically involves several key steps:
The entire process typically spans several steps and may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular formula for (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride is . The structure features:
The stereochemistry of the compound is significant; the (R) configuration is associated with specific pharmacological effects at serotonin receptors .
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride participates in various chemical reactions relevant to its pharmacological profile:
The mechanism of action for (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride primarily involves its role as an agonist at the 5-HT1A serotonin receptor. Upon binding to this receptor:
Research indicates that (R)-enantiomers exhibit full agonistic properties, while their (S)-counterparts may display partial agonistic or antagonistic behavior .
Key physical and chemical properties of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride include:
These properties are crucial for determining appropriate formulations for research and potential therapeutic applications .
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride has several notable applications in scientific research:
The discovery of (R)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride emerged during the 1990s as researchers sought to refine the structure-activity relationships of tetralin derivatives interacting with serotonin receptors. Initial work with racemic 5-fluoro-8-hydroxy-2-(dipropylamino)tetralin demonstrated intriguing pharmacological profiles, prompting the separation and individual evaluation of its enantiomers. Hillver and colleagues first described the synthesis and preliminary pharmacological characterization of this compound in 1990, noting the striking enantiomeric divergence in receptor activity [2] [9].
The pivotal advancement came when researchers systematically compared the (R) and (S) enantiomers, revealing that the (R)-configuration consistently produced full agonist responses at 5-HT1A receptors, while the (S)-enantiomer (designated UH-301) unexpectedly functioned as an antagonist [8] [9]. This enantiomeric dichotomy provided an unprecedented pharmacological toolset for dissecting 5-HT1A receptor mechanisms. The compound gained prominence in serotonergic research when subsequent studies in 1996 confirmed its stereospecific activity profile and superior receptor affinity compared to earlier tetralin derivatives [1]. Its development marked a crucial transition from non-selective aminotetralins to enantiomerically pure ligands with defined intrinsic activity, enabling more precise interrogation of 5-HT1A receptor function in the CNS.
Table 1: Key Historical Milestones in the Development of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin Hydrochloride
Year | Development Milestone | Significance |
---|---|---|
1990 | Initial synthesis of racemic 5-fluoro-8-hydroxy-2-(dipropylamino)tetralin | Discovery of novel tetralin derivative with modified 5-HT1A activity |
1990 | Resolution of enantiomers and identification of (S)-enantiomer (UH-301) as antagonist | First demonstration of enantiomeric divergence in 5-HT1A functional activity |
1991 | Confirmation of (R)-enantiomer's agonist properties in receptor binding and functional assays | Establishment of (R)-enantiomer as a full 5-HT1A agonist |
1996 | Comprehensive pharmacological characterization of (R)-enantiomer derivatives | Optimization of ligand structure and confirmation of stereospecific efficacy |
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride shares a fundamental tetralin (5,6,7,8-tetrahydronaphthalene) scaffold with 8-OH-DPAT (8-hydroxy-2-(di-n-propylamino)tetralin), the prototypical 5-HT1A receptor agonist. Both compounds feature the critical 8-hydroxy group and dipropylaminoethyl moiety essential for 5-HT1A receptor affinity. The defining structural distinction lies in the fluorine substitution at the C5 position of the aromatic ring, strategically positioned ortho to the phenolic hydroxyl group [1] [5]. This bioisosteric modification significantly alters the electronic properties of the aromatic system without substantially increasing molecular bulk, thereby modulating receptor interaction dynamics while maintaining favorable ligand properties.
The molecular configuration of the chiral center at C2 represents another critical structural aspect. In the (R)-enantiomer, the absolute stereochemistry determines the spatial orientation of the dipropylamino side chain relative to the tetralin ring system, enabling optimal interaction with the 5-HT1A receptor's binding pocket. This stereospecific complementarity contrasts with the (S)-configuration, which exhibits distinct binding modes resulting in antagonist properties [1] [10]. The hydrochloride salt formation at the tertiary amine enhances water solubility and bioavailability, facilitating in vitro and in vivo pharmacological studies. Molecular modeling reveals that the C5 fluorine substitution enhances hydrophobic interactions within a subpocket of the 5-HT1A receptor binding site while minimally perturbing the hydrogen-bonding network involving the C8 hydroxyl group, explaining the compound's enhanced affinity compared to non-fluorinated analogs [1] [6].
Table 2: Structural Comparison of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin Hydrochloride with Related Tetralin Derivatives
Compound | R5 Substituent | C2 Configuration | Relative 5-HT1A Affinity | Intrinsic Activity |
---|---|---|---|---|
8-OH-DPAT | H | Racemic | 1.0 (Reference) | Full agonist |
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin | F | R | 2-5 fold higher | Full agonist |
(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin (UH-301) | F | S | Comparable | Antagonist |
(R)-8-Hydroxy-2-(dipropylamino)tetralin | H | R | Moderate | Full agonist |
(R)-8-Acetyl-2-(dipropylamino)tetralin (LY-41) | COCH₃ | R | Reduced | Partial agonist |
The significance of (R)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride in 5-HT1A receptor pharmacology stems from its exceptional stereoselectivity, high binding affinity (Ki ≈ 13.5 nM), and consistent full agonist efficacy across diverse experimental systems [1] [10]. Unlike non-selective agonists such as 8-OH-DPAT—which later was discovered to exhibit activity at 5-HT7 receptors and serotonin transporter proteins—this fluorinated derivative demonstrates enhanced selectivity for 5-HT1A receptors, particularly when the optimal (R)-configuration is employed [6]. This selectivity profile renders it invaluable for discriminating 5-HT1A-mediated responses from those modulated by other serotonin receptor subtypes in complex biological systems.
Functionally, the compound robustly activates canonical 5-HT1A receptor signaling pathways. It potently inhibits forskolin-stimulated cAMP accumulation in cells expressing recombinant rat 5-HT1A receptors, demonstrating its efficacy in modulating this primary intracellular signaling cascade [1] [8]. Furthermore, electrophysiological studies indicate that (R)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride effectively hyperpolarizes serotoninergic neurons in the dorsal raphe nucleus through somatodendritic 5-HT1A autoreceptor activation, paralleling the effects observed with 8-OH-DPAT but with greater potency [1]. Its ability to penetrate the blood-brain barrier facilitates the study of centrally-mediated behaviors, including the induction of characteristic serotonin behavioral syndrome components (flat body posture, forepaw treading) in rodents and hypothermic responses, all of which are selectively blocked by 5-HT1A antagonists like its S-enantiomer counterpart, UH-301 [8] [9].
Recent research has illuminated another dimension of the compound's significance through its role in investigating receptor coexpression and heterodimerization. The 5-HT1A receptors frequently colocalize with 5-HT7 receptors in corticolimbic regions, forming functionally interacting complexes. The fluorinated tetralin derivative's selective activation of 5-HT1A within these complexes modulates downstream signaling pathways differently than non-selective agonists, providing crucial insights into receptor crosstalk mechanisms potentially relevant to cognitive processing and affective regulation [7]. This application underscores the compound's ongoing utility in elucidating sophisticated aspects of serotonin receptor neurobiology beyond simple receptor activation.
Table 3: Pharmacological Profile of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin Hydrochloride at 5-HT1A Receptors
Pharmacological Parameter | Experimental System | Result | Significance |
---|---|---|---|
Receptor Binding Affinity (Ki) | Rat brain membranes | 13.5 nM | High affinity ligand comparable to 8-OH-DPAT |
Inhibition of cAMP Production | GH4ZD10 cells expressing rat 5-HT1A receptors | IC₅₀ ~ 20 nM | Full agonist efficacy in canonical signaling |
Inhibition of 5-HT Neuronal Firing | Dorsal raphe nucleus recordings | >90% suppression at 100 μg/kg i.v. | Potent autoreceptor agonist |
Induction of Serotonin Behavioral Syndrome | Reserpine-pretreated rats | Full syndrome induction | Central nervous system penetration and postsynaptic activity |
Hypothermic Response | In vivo rat models | Significant dose-dependent decrease | Bioavailability and functional engagement of central 5-HT1A receptors |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7